N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide
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Overview
Description
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a cyclopropyl group attached to a prop-2-enamide moiety, with a 3-methoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with cyclopropylamine to form N-(3-methoxybenzyl)cyclopropylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the target compound.
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Step 1: Formation of N-(3-methoxybenzyl)cyclopropylamine
Reagents: 3-methoxybenzyl chloride, cyclopropylamine
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Reaction: [ \text{3-methoxybenzyl chloride} + \text{cyclopropylamine} \rightarrow \text{N-(3-methoxybenzyl)cyclopropylamine} ]
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Step 2: Formation of this compound
Reagents: N-(3-methoxybenzyl)cyclopropylamine, acryloyl chloride
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), low temperature
Reaction: [ \text{N-(3-methoxybenzyl)cyclopropylamine} + \text{acryloyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-[1-[(3-Hydroxyphenyl)methyl]cyclopropyl]prop-2-enamide.
Reduction: Formation of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamine.
Substitution: Formation of N-[1-[(3-Bromophenyl)methyl]cyclopropyl]prop-2-enamide.
Scientific Research Applications
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the cyclopropyl and prop-2-enamide moieties may contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(3-Hydroxyphenyl)methyl]cyclopropyl]prop-2-enamide
- N-[1-[(3-Bromophenyl)methyl]cyclopropyl]prop-2-enamide
- N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamine
Uniqueness
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or bromine-substituted analogs, the methoxy group provides different electronic properties, potentially leading to distinct interactions with molecular targets. Additionally, the cyclopropyl group imparts rigidity to the molecule, which can affect its binding conformation and overall stability.
Properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-13(16)15-14(7-8-14)10-11-5-4-6-12(9-11)17-2/h3-6,9H,1,7-8,10H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERPXDWGDAWDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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